Maraciclatide
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Overview
Description
Maraciclatide is a radio-labeled tracer used primarily in molecular imaging. It is particularly known for its application in imaging angiogenesis, which is the formation of new blood vessels. This process is crucial in various medical conditions, including cancer and endometriosis. This compound is labeled with technetium-99m, a widely used radioisotope in nuclear medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maraciclatide involves the incorporation of technetium-99m into a peptide structure. The peptide contains the RGD (Arg-Gly-Asp) tripeptide motif, which binds with high affinity to the αvβ3 integrin, a cell adhesion molecule . The labeling process typically involves the reduction of technetium-99m in the presence of a reducing agent, followed by its incorporation into the peptide structure under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the peptide, followed by its labeling with technetium-99m. The process requires stringent quality control measures to ensure the purity and stability of the final product. The production facilities must comply with regulatory standards for radiopharmaceuticals to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions: Maraciclatide primarily undergoes complexation reactions during its synthesis. The key reaction involves the reduction of technetium-99m and its subsequent binding to the peptide structure. This process is facilitated by the presence of the RGD motif, which ensures high-affinity binding to the target integrin .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include technetium-99m, a reducing agent (such as stannous chloride), and the RGD-containing peptide. The reaction conditions typically involve a controlled pH and temperature to ensure optimal binding and stability of the final product .
Major Products Formed: The major product formed from the synthesis of this compound is the technetium-99m-labeled peptide. This product is characterized by its high affinity for the αvβ3 integrin and its ability to image angiogenesis in various medical conditions .
Scientific Research Applications
Maraciclatide has several scientific research applications, particularly in the fields of medicine and biology. It is used in molecular imaging to visualize angiogenesis, which is crucial in the diagnosis and monitoring of diseases such as cancer and endometriosis . In breast cancer, this compound has been shown to offer improved uptake in breast lesions compared to other radiotracers . Additionally, it is being investigated for its potential in imaging inflammatory arthritis .
Mechanism of Action
Maraciclatide exerts its effects by binding to the αvβ3 integrin, a cell adhesion molecule that is up-regulated on activated vascular endothelial cells, activated macrophages, and osteoclasts . The RGD motif in this compound ensures high-affinity binding to this integrin, allowing for the visualization of angiogenesis. This process is critical in the development and progression of various diseases, including cancer and endometriosis .
Comparison with Similar Compounds
Maraciclatide is often compared to other radiotracers such as technetium-99m sestamibi. Both compounds are used in molecular imaging, but this compound offers improved uptake in certain conditions, such as breast cancer . Other similar compounds include technetium-99m tetrofosmin and fluorodeoxyglucose (FDG), which are also used in imaging applications. this compound’s high affinity for the αvβ3 integrin and its ability to image angiogenesis make it unique among these compounds .
Properties
CAS No. |
489427-17-0 |
---|---|
Molecular Formula |
C72H120N20O21S3 |
Molecular Weight |
1698.0 g/mol |
IUPAC Name |
2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |
InChI |
InChI=1S/C72H120N20O21S3/c1-45(91-108)71(3,4)82-26-21-47(22-27-83-72(5,6)46(2)92-109)20-25-77-58(95)19-12-18-57(94)76-23-11-10-16-50-65(103)89-54-42-115-116-43-55(90-67(105)52(37-62(99)100)85-59(96)38-81-63(101)49(86-68(54)106)17-13-24-80-70(74)75)69(107)87-51(36-48-14-8-7-9-15-48)66(104)88-53(41-114-44-61(98)84-50)64(102)79-29-31-111-33-35-112-34-32-110-30-28-78-60(97)40-113-39-56(73)93/h7-9,14-15,47,49-55,82-83,108-109H,10-13,16-44H2,1-6H3,(H2,73,93)(H,76,94)(H,77,95)(H,78,97)(H,79,102)(H,81,101)(H,84,98)(H,85,96)(H,86,106)(H,87,107)(H,88,104)(H,89,103)(H,90,105)(H,99,100)(H4,74,75,80)/t47?,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI Key |
OTOMOKKNHNZSBB-CQSZQERZSA-N |
Isomeric SMILES |
CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCC[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C |
SMILES |
C/C(C(C)(NCCC(CCNC(C)(/C(C)=N/O)C)CCNC(CCCC(NCCCC[C@H]1C(N[C@H]2CSSC[C@H](NC([C@H](CC(O)=O)NC(CNC([C@H](CCCNC(N)=N)NC2=O)=O)=O)=O)C(N[C@@H](Cc3ccccc3)C(N[C@H](C(NCCOCCOCCOCCNC(COCC(N)=O)=O)=O)CSCC(N1)=O)=O)=O)=O)=O)=O)C)=N\O |
Canonical SMILES |
CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maraciclatide; NC 100692; NC-100692; NC100692; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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